

The Role of ASTM F1839 in Orthopedic Research: A Technical Guide

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In the landscape of orthopedic research and medical device development, the pursuit of reliable and reproducible testing methods is paramount. The mechanical integrity and longevity of orthopedic implants are critical determinants of their clinical success. ASTM F1839, the "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments," provides a crucial tool for researchers and developers in this field. This technical guide delves into the applications of ASTM F1839 in orthopedic research, offering a comprehensive overview of its use, detailed experimental protocols, and its indirect but significant role in understanding the biological responses to implant failure.

Introduction to ASTM F1839: A Standardized Bone Simulant

ASTM F1839 specifies the properties of rigid, closed-cell polyurethane foam used as a standardized substitute for human cancellous bone in mechanical testing.[1][2][3][4][5] The primary advantage of this synthetic material, often referred to by the brand name "Sawbones," is its consistency and uniformity, which overcomes the inherent variability of cadaveric bone specimens due to factors like age, sex, and health status. This allows for reproducible and comparative testing of orthopedic implants and instruments.

The standard classifies the foam into various grades based on their density and mechanical properties, which are designed to mimic the range of human cancellous bone densities. This



enables researchers to simulate different bone qualities, from healthy to osteoporotic, in their investigations.

Mechanical Properties of ASTM F1839 Foam Grades

The mechanical properties of different grades of ASTM F1839 foam are critical for selecting the appropriate analog for a specific research application. The following tables summarize the key quantitative data for various foam grades.

Table 1: Density and Compressive Properties of ASTM F1839 Foam Grades

Foam Grade	Density (g/cm³)	Compressive Strength (MPa)	Compressive Modulus (MPa)
5	0.08	0.6	16
10	0.16	2.2	58
12	0.19	3.2	81
15	0.24	4.9	123
20	0.32	8.4	210
25	0.40	13	317
30	0.48	18	445
35	0.56	24	592
40	0.64	31	759

Data compiled from multiple sources.

Table 2: Screw Pullout Strength in ASTM F1839 Foam Grades



Foam Grade	Density (g/cm³)	Screw Pullout Strength (N)
5	0.08	100 - 200
10	0.16	300 - 500
15	0.24	600 - 900
20	0.32	900 - 1200
40	0.64	2500 - 3500

Note: Screw pullout strength is highly dependent on the specific screw design and test parameters. The values presented here are illustrative ranges.

Key Experimental Protocols Utilizing ASTM F1839

ASTM F1839 foam is employed in a variety of mechanical tests to evaluate the performance of orthopedic devices. The following are detailed methodologies for two of the most common applications.

Compressive Strength Testing

Objective: To determine the compressive properties of the foam itself or to assess the stability of an orthopedic construct under compressive loading.

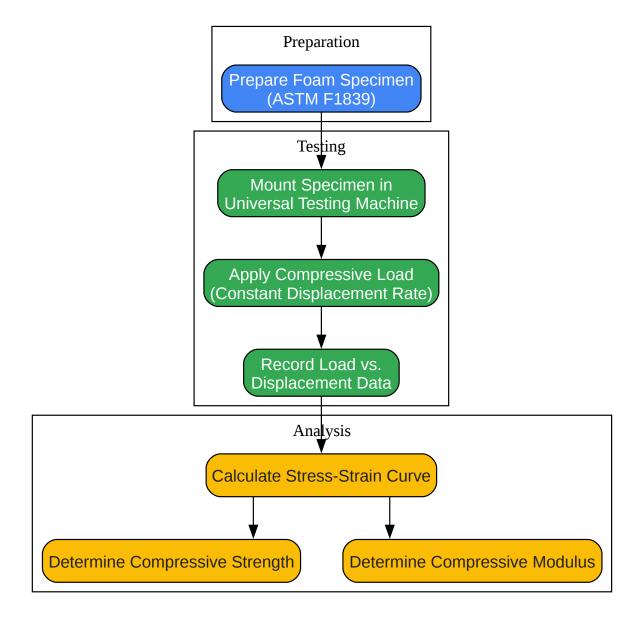
Methodology:

- Specimen Preparation: Cubic or cylindrical specimens of the ASTM F1839 foam are prepared with precise dimensions, typically with a specific height-to-diameter ratio to avoid buckling.
- Test Setup: The specimen is placed between two flat, parallel platens of a universal testing machine.
- Loading: A compressive load is applied at a constant rate of displacement, as specified in standards such as ASTM D1621.
- Data Acquisition: The applied load and the resulting displacement are continuously recorded.



Analysis: The compressive strength is calculated as the maximum stress the material can
withstand before failure. The compressive modulus (a measure of stiffness) is determined
from the initial linear portion of the stress-strain curve.

Experimental Workflow for Compressive Strength Testing



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Caption: Workflow for compressive strength testing of orthopedic devices using ASTM F1839 foam.

Screw Pullout Strength Testing

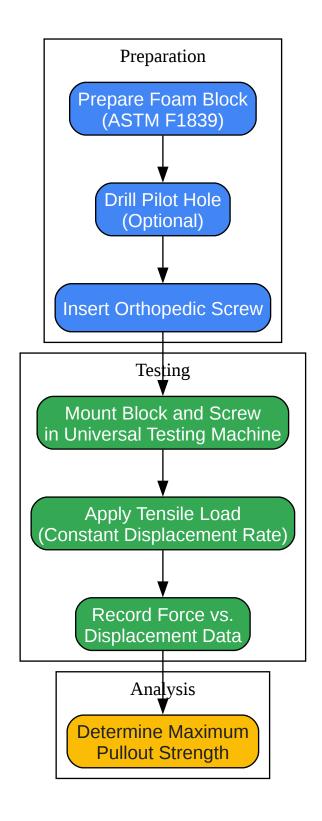
Objective: To measure the force required to pull an orthopedic screw out of the foam, which simulates the screw's fixation strength in bone.

Methodology:

- Specimen Preparation: A block of ASTM F1839 foam of a specified grade is used. A pilot hole may be drilled according to the screw manufacturer's instructions.
- Screw Insertion: The orthopedic screw is inserted into the foam block to a predetermined depth and at a controlled insertion torque and speed.
- Test Setup: The foam block is securely fixed, and the screw head is attached to a grip on a
 universal testing machine.
- Loading: A tensile load is applied along the long axis of the screw at a constant rate of displacement (e.g., 5 mm/min) until the screw pulls out.
- Data Acquisition: The pullout force and displacement are continuously recorded.
- Analysis: The maximum force recorded before the screw loosens is reported as the screw pullout strength.

Experimental Workflow for Screw Pullout Testing





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Caption: Workflow for screw pullout strength testing in ASTM F1839 foam.



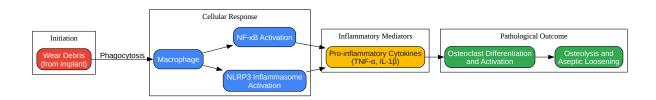
The Bridge Between Mechanical Testing and Biological Response

While ASTM F1839 foam is an inert material and not suitable for direct biological studies, its application in mechanical testing provides a critical link to understanding the biological cascades that can lead to implant failure. Mechanical instability, micromotion at the implant-bone interface, and wear of implant components are significant contributors to the generation of particulate debris. This debris is a key initiator of the host's inflammatory response, which can ultimately lead to bone resorption (osteolysis) and aseptic loosening of the implant.

Signaling Pathways in Aseptic Loosening

The biological response to wear debris is primarily mediated by the innate immune system, with macrophages playing a central role. Upon phagocytosing wear particles, macrophages become activated and release a cocktail of pro-inflammatory cytokines and chemokines.

Signaling Pathway of Wear Debris-Induced Osteolysis



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Caption: Signaling cascade initiated by wear debris leading to osteolysis and aseptic loosening.

This signaling cascade highlights the importance of minimizing wear and ensuring implant stability, both of which can be rigorously assessed using ASTM F1839 as a standardized testing medium. By providing a reliable platform for evaluating the mechanical performance of



orthopedic implants, ASTM F1839 contributes indirectly to the development of devices that are less likely to generate the wear debris that triggers these detrimental biological responses.

Conclusion

ASTM F1839 is an indispensable tool in orthopedic research, providing a consistent and reliable medium for the mechanical evaluation of orthopedic devices and instruments. Its use in standardized testing protocols, such as compressive strength and screw pullout tests, allows for the robust comparison of different implant designs and materials. While not a direct substrate for biological studies, the mechanical data generated using ASTM F1839 foam is crucial for understanding and mitigating the upstream events—implant instability and wear—that lead to the biological cascade of aseptic loosening. For researchers, scientists, and drug development professionals, a thorough understanding of the applications of ASTM F1839 is essential for the preclinical assessment of orthopedic implant safety and efficacy.

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